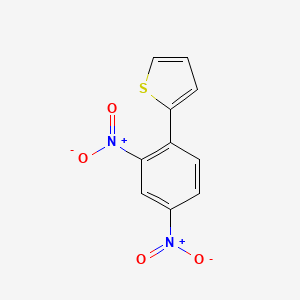
Thiophene, 2-(2,4-dinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-(2,4-dinitrophenyl)- is a heterocyclic aromatic compound that contains a thiophene ring substituted with a 2,4-dinitrophenyl group. Thiophene itself is a five-membered ring consisting of four carbon atoms and one sulfur atom. The addition of the 2,4-dinitrophenyl group introduces nitro functionalities, which can significantly alter the chemical and physical properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(2,4-dinitrophenyl)- can be achieved through various methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of thiophene with nitric acid and acetic acid can yield 2-nitrothiophene, which can be further nitrated to produce 2,4-dinitrothiophene . This intermediate can then be coupled with a phenyl group to form the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of cyclization reactions. For example, the Paal-Knorr synthesis is a well-known method for producing thiophene rings from 1,4-dicarbonyl compounds and sulfurizing agents like phosphorus pentasulfide . This method can be adapted to introduce various substituents, including the 2,4-dinitrophenyl group.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 2-(2,4-dinitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while electrophilic substitution can introduce various functional groups into the thiophene ring .
Aplicaciones Científicas De Investigación
Thiophene, 2-(2,4-dinitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments,
Propiedades
Número CAS |
53295-67-3 |
|---|---|
Fórmula molecular |
C10H6N2O4S |
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)thiophene |
InChI |
InChI=1S/C10H6N2O4S/c13-11(14)7-3-4-8(9(6-7)12(15)16)10-2-1-5-17-10/h1-6H |
Clave InChI |
DBVJAWJUDAPAFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
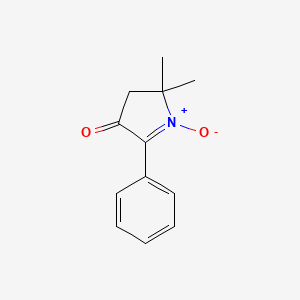
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
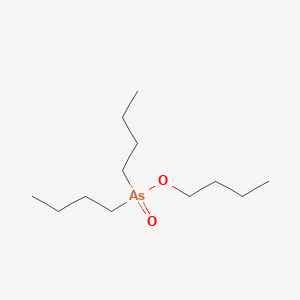
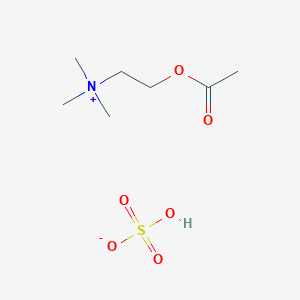



![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
![[(1R,2S)-3-Methylidenecyclopropane-1,2-diyl]dimethanol](/img/structure/B14632576.png)
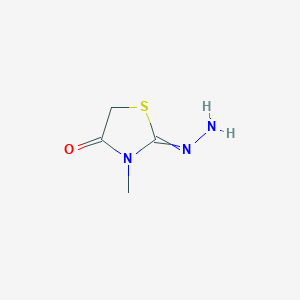
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
